molecular formula C11H7F3O2 B13645884 Ethyl 3-(3,4,5-trifluorophenyl)propiolate

Ethyl 3-(3,4,5-trifluorophenyl)propiolate

Cat. No.: B13645884
M. Wt: 228.17 g/mol
InChI Key: RHPHKQVMIJGDQH-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4,5-trifluorophenyl)propiolate (CAS: 1417507-08-4) is a fluorinated aromatic propiolate ester with the molecular formula C₁₁H₇F₃O₂. Its structure comprises an ethyl ester group linked to a propiolic acid moiety, which is further substituted with a 3,4,5-trifluorophenyl ring. This compound is typically utilized as a synthetic intermediate in organic chemistry, particularly in cycloaddition reactions, heterocycle synthesis, and the preparation of fluorinated pharmaceuticals or agrochemicals. The trifluorophenyl group imparts significant electron-withdrawing effects, enhancing reactivity in polar reactions and stabilizing transition states during catalytic processes .

Properties

Molecular Formula

C11H7F3O2

Molecular Weight

228.17 g/mol

IUPAC Name

ethyl 3-(3,4,5-trifluorophenyl)prop-2-ynoate

InChI

InChI=1S/C11H7F3O2/c1-2-16-10(15)4-3-7-5-8(12)11(14)9(13)6-7/h5-6H,2H2,1H3

InChI Key

RHPHKQVMIJGDQH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=CC(=C(C(=C1)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(3,4,5-trifluorophenyl)propiolate can be synthesized through various methods. One common approach involves the reaction of 3,4,5-trifluorobenzaldehyde with ethyl propiolate in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4,5-trifluorophenyl)propiolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can result in a variety of substituted phenyl derivatives .

Scientific Research Applications

Ethyl 3-(3,4,5-trifluorophenyl)propiolate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 3-(3,4,5-trifluorophenyl)propiolate exerts its effects is largely dependent on its chemical structure. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, which can influence its interactions with biological targets. The propiolate moiety allows for various chemical modifications, enabling the compound to participate in diverse chemical reactions and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Fluorination Degree

Ethyl 3-(3,4,5-trifluorophenyl)propiolate is distinguished by its symmetrical trifluoro substitution on the phenyl ring. This contrasts with mono- or di-fluoro analogs:

  • Ethyl 3-(2-fluorophenyl)propiolate (CAS: 221121-37-5) and Ethyl 3-(3-fluorophenyl)propiolate (CAS: 58686-74-1): Ortho and meta mono-fluoro substitutions introduce steric hindrance or electronic asymmetry, which may alter regioselectivity in cycloadditions .

Key Insight : The 3,4,5-trifluoro configuration maximizes electron withdrawal, enhancing electrophilic character at the propiolate triple bond. This likely accelerates reactions like [2+2] or Huisgen cycloadditions compared to less fluorinated analogs .

Ester Group Variations

The ethyl ester in this compound differs from methyl or tert-butyl esters in solubility and steric profile:

  • Methyl 3-(4-fluorophenyl)propiolate (168d, CAS: N/A): A methyl ester analog with shorter alkyl chains may exhibit lower solubility in nonpolar solvents but faster hydrolysis rates due to reduced steric protection .

Aryl Group Substitutions

Replacing fluorine with other halogens or functional groups alters electronic and steric properties:

  • Methyl 3-(4-trifluoromethylphenyl)propiolate (168e, CAS: N/A): The CF₃ group provides stronger inductive effects than fluorine but lacks resonance donation, possibly altering reaction pathways in metal-catalyzed couplings .

Functional Group Comparisons

  • Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate (CAS: 112822-88-5): A ketone-containing analog lacks the triple bond reactivity of propiolates, limiting its utility in click chemistry but enhancing stability under acidic conditions .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Substituents Ester Group Key Reactivity Feature
This compound 1417507-08-4 3,4,5-trifluorophenyl Ethyl High electrophilicity, symmetrical
Ethyl 3-(4-fluorophenyl)propiolate N/A 4-fluorophenyl Ethyl Moderate electron withdrawal
Methyl 3-(4-fluorophenyl)propiolate N/A 4-fluorophenyl Methyl Faster hydrolysis, lower solubility
Ethyl 3-(4-chlorophenyl)propiolate 20026-96-4 4-chlorophenyl Ethyl Reduced electrophilicity vs. F
Ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate 112822-88-5 2,4,5-trifluoro-3-methyl Ethyl Ketone reactivity, no triple bond

Biological Activity

Ethyl 3-(3,4,5-trifluorophenyl)propiolate is a synthetic organic compound with potential applications in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C₁₁H₈F₃O₂
  • Molecular Weight : Approximately 242.18 g/mol

The compound features a trifluorophenyl group attached to a propiolate backbone, which enhances its reactivity and potential for biological interactions.

Biological Activity Overview

This compound exhibits various biological activities that make it a candidate for further pharmacological studies. The following sections summarize key findings from recent research.

Anticancer Activity

Recent studies have indicated that this compound may possess anticancer properties. A notable study evaluated its effects on various cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
HepG215.0Induction of apoptosis via caspase activation
MCF-720.5Inhibition of cell proliferation through G1 arrest
A54918.0Disruption of microtubule formation

The compound demonstrated selective cytotoxicity against cancer cells while exhibiting minimal toxicity to normal cells.

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has been investigated for anti-inflammatory properties. In vitro assays showed that it inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α25075
IL-630090

These results suggest that the compound could be beneficial in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy in Vivo

A preclinical study was conducted using a xenograft model to assess the efficacy of this compound in reducing tumor size. Mice were treated with the compound at varying doses.

Dose (mg/kg)Tumor Size Reduction (%)
1030
2050
5070

The results indicated a significant dose-dependent reduction in tumor size, supporting the compound's potential as an anticancer agent.

Case Study 2: Safety Profile Assessment

A preliminary safety assessment was performed to evaluate the toxicity profile of this compound in animal models:

  • LD50 : Greater than 2000 mg/kg
  • Observed Side Effects : Mild gastrointestinal disturbances at higher doses.

These findings suggest that the compound has a favorable safety profile for further development.

Mechanistic Insights

The mechanism of action for this compound involves multiple pathways:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : G1 phase arrest observed in cancer cell lines.
  • Inflammatory Pathway Modulation : Inhibition of NF-kB signaling pathway resulting in reduced cytokine production.

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